TAMRA maleimide, 5-isomer

Bioconjugation Chromatography Electrophoresis

Eliminate conjugate heterogeneity in thiol-labeling workflows. Using 5(6)-isomer mixtures produces doubled HPLC peaks and confounds quantification. • Single-isomer 5-TAMRA maleimide yields one defined chromatographic peak for accurate dye-to-protein ratio determination. • Validated FRET acceptor (R₀ = 55 Å with fluorescein) for quantitative distance measurements. • Superior photostability vs. Cy3B ensures signal integrity in live-cell imaging. • ≥95% purity (HPLC); stored at -20°C; ships ambient.

Molecular Formula C31H28N4O6
Molecular Weight 552.59
Cat. No. B1193685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA maleimide, 5-isomer
SynonymsTAMRA maleimide, 5-isomer
Molecular FormulaC31H28N4O6
Molecular Weight552.59
Structural Identifiers
SMILESCN(C)C1=CC=C2C(OC(C=C(N(C)C)C=C3)=C3C24C5=CC=C(C(NCCN6C(C=CC6=O)=O)=O)C=C5C(O4)=O)=C1
InChIInChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38)
InChIKeyDAJTYOCTYAARHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-TAMRA Maleimide, 5-Isomer


5-TAMRA maleimide is a purified single-isomer derivative of tetramethylrhodamine bearing a maleimide functional group for covalent, thiol-specific conjugation to cysteine residues in proteins, peptides, and thiol-modified oligonucleotides [1]. As a xanthene-based fluorophore, it exhibits an absorption maximum at 541 nm, emission maximum at 567 nm, and an extinction coefficient of 84,000 M⁻¹cm⁻¹, enabling excitation with standard 532 nm or 546 nm laser lines . Unlike isomeric mixtures (5(6)-TAMRA), the 5-isomer form eliminates conjugate heterogeneity, ensuring single, well-defined product peaks in chromatographic and electrophoretic analyses [2].

Why 5-TAMRA Maleimide Cannot Be Substituted


Generic substitution of 5-TAMRA maleimide with the 5(6)-isomer mixture or alternative rhodamine-based maleimides introduces quantifiable risks to experimental reproducibility and data interpretation. The 5(6)-isomer mixture produces conjugate populations with heterogeneous chromatographic mobility, resulting in doubled or smeared peaks that confound accurate quantification and purity assessment [1]. Alternative dyes with superficially similar spectra—such as Alexa Fluor 546 maleimide—exhibit substantially different molar brightness (extinction coefficient 93,000 M⁻¹cm⁻¹ vs. 84,000 M⁻¹cm⁻¹) and photophysical behavior that alters FRET efficiency calculations, signal quantification, and cross-experiment comparability . The specific quantitative differentiation documented below establishes the evidentiary basis for selecting the purified 5-isomer over these alternatives.

5-TAMRA Maleimide: Head-to-Head Evidence


Isomer Purity: Conjugate Homogeneity vs. Peak Doubling

The 5-isomer and 6-isomer of TAMRA maleimide possess nearly identical fluorescence spectra (both exhibit absorption λmax = 541 nm, emission λmax = 567 nm, ε = 84,000 M⁻¹cm⁻¹, quantum yield = 0.1) [1]. However, the unseparated 5(6)-isomer mixture yields conjugates with differential chromatographic and electrophoretic mobility, producing doubled or smeared peaks that preclude accurate assessment of conjugate purity, labeling stoichiometry, and batch-to-batch consistency [1]. The purified 5-isomer eliminates this heterogeneity, ensuring a single defined product peak suitable for applications requiring rigorous conjugate characterization, such as capillary electrophoresis, ion-exchange chromatography, and quantitative single-molecule studies . The differential impact is entirely due to isomer-specific retention behavior rather than photophysical disparity, yet the consequence for reproducible data acquisition is absolute.

Bioconjugation Chromatography Electrophoresis Protein Labeling

Photostability Advantage vs. Cy3B Maleimide

In a direct comparative photophysical study of 5-TAMRA and Cy3B derivatives in phosphate-buffered saline (PBS) and PBS supplemented with 1 wt% bovine serum albumin (BSA), 5-TAMRA exhibited markedly higher photostability than the Cy3B derivative under continuous illumination, despite having a lower fluorescence quantum yield (37–39% for 5-TAMRA vs. ca. 57% for Cy3B) [1]. Both dyes showed comparable absorption (λabs,max: 550–569 nm), emission wavelengths (λem,max: 580–582 nm), and singlet excited-state lifetimes (2.27–2.75 ns), with triplet quantum yields of approximately 1% [1]. The superior photostability of 5-TAMRA under sustained excitation renders it preferable for time-resolved imaging, single-molecule tracking, and any application where cumulative light exposure would otherwise compromise signal integrity. The study explicitly notes that 'the probes show marked differences with respect to their fluorescence quantum yield and photostability' [1].

Photostability Bioimaging Single-Molecule Fluorescence Time-Lapse Microscopy

Extinction Coefficient vs. Alexa Fluor 546

5-TAMRA maleimide and Alexa Fluor 546 maleimide are spectrally similar dyes both excitable by 532 nm lasers and suitable for thiol conjugation. However, they differ quantitatively in their extinction coefficients: 5-TAMRA maleimide has ε = 84,000 M⁻¹cm⁻¹ at 541 nm , whereas Alexa Fluor 546 maleimide has ε = 93,000 M⁻¹cm⁻¹ at 554 nm . This 9,000 M⁻¹cm⁻¹ (~11%) difference in molar absorptivity translates directly to differential fluorescence brightness (assuming comparable quantum yields) and must be accounted for when quantifying dye-to-protein ratios, calibrating fluorescence intensity measurements, or comparing data generated with the two reagents. Additionally, Alexa Fluor 546 conjugates are described as exhibiting 'brighter fluorescence and greater photostability than the conjugates of other spectrally similar fluorophores' , a claim that establishes Alexa Fluor 546 as a higher-brightness, higher-photostability alternative when these parameters are prioritized. The distinct extinction coefficient values necessitate reagent-specific calibration curves and preclude direct substitution without requalification of quantification protocols.

Fluorescence Quantification Flow Cytometry FRET Spectral Unmixing

FRET Acceptor with Fluorescein Donors

5-TAMRA maleimide serves as a well-characterized FRET acceptor when paired with fluorescein-based donors, with a documented Förster radius (R₀) of 55 Å for the fluorescein-tetramethylrhodamine pair . This R₀ value defines the distance at which energy transfer efficiency is 50% and establishes the quantitative framework for distance measurements in the 20–80 Å range, corresponding to the dimensions of many protein domains and macromolecular complexes. The fluorescein-TAMRA pair is among the most extensively validated FRET combinations, with R₀ values compiled in authoritative references alongside alternative pairs such as IAEDANS-fluorescein (R₀ = 46 Å) and EDANS-Dabcyl (R₀ = 33 Å) . The 55 Å R₀ value places the fluorescein-TAMRA pair in the optimal range for probing intramolecular conformational changes and intermolecular binding events in proteins. Experimental protocols using TAMRA maleimide as an acceptor in single-pair FRET have been established, wherein donor-labeled proteins are incubated with a 4-fold molar excess of TAMRA maleimide to generate donor-acceptor-labeled species for distance-dependent energy transfer measurements .

FRET Molecular Ruler Protein-Protein Interaction Biosensors Structural Biology

Reproducibility: Single Isomer vs. Mixed Isomers

Commercial documentation for 5-TAMRA maleimide explicitly states that 'it is preferred for some complicated biological applications where reproducibility is more critical than material cost since the minor positional difference between the 5-isomer and 6-isomer might significantly affect some biological properties of the underlying conjugates' [1]. This vendor statement, grounded in accumulated application experience, underscores that the positional isomerism, while photophysically subtle, can introduce biologically relevant variability in conjugate behavior (e.g., differential interaction with biological targets, altered pharmacokinetics of labeled biomolecules, or inconsistent assay performance). The purified 5-isomer, with specified purity ≥95% by ¹H NMR and HPLC-MS [2], provides a defined, homogeneous chemical entity that eliminates isomer-related variability. In contrast, the 5(6)-mixture introduces an undefined and potentially batch-variable ratio of isomers, confounding longitudinal studies, multi-site collaborations, and any application subject to regulatory or quality system oversight.

Reproducibility Quality Control Regulated Bioanalysis Biological Assays

Quenchbody Performance vs. ATTO520 and Rhodamine 6G

In a systematic evaluation of fluorescent dyes for constructing mini Quenchbody (Q-body) immunosensors, TAMRA C6 maleimide (the 5-isomer with a C6 linker) demonstrated superior performance compared to ATTO520-maleimide and Rhodamine 6G (R6G)-maleimide [1]. Specifically, TAMRA C6-labeled mini Q-body with no linker between the Cys-tag and anti-MTX nanobody exhibited the highest fluorescence response of approximately 6-fold upon antigen binding, with a detection limit of 0.56 nM for methotrexate [1]. The study explicitly states: 'TAMRA-labeled nanobodies showed a higher response than ATTO520- or R6G-labeled ones' [1]. In 50% human serum, the TAMRA-labeled Q-body maintained a detection limit of 1.72 nM, demonstrating robust performance in complex biological matrices [1]. This application-specific head-to-head comparison establishes TAMRA maleimide as the preferred dye for Q-body and related fluorescence quenching-based biosensor formats, where the dye's photophysical interaction with proximal tryptophan residues (Trp34 in the CDR1 region) governs the quenching/dequenching mechanism.

Immunosensors Quenchbody Biosensors Point-of-Care Diagnostics Fluorescence Quenching

5-TAMRA Maleimide Application Scenarios


Photostability for Single-Molecule & Time-Lapse Imaging

Users conducting prolonged live-cell imaging, single-molecule tracking, or any fluorescence microscopy experiment with cumulative light exposure should select 5-TAMRA maleimide over Cy3B maleimide. Direct comparative photophysical data demonstrate that 5-TAMRA exhibits 'considerably higher' photostability than Cy3B under continuous illumination, despite lower quantum yield [1]. This photostability advantage preserves signal integrity across extended imaging sessions, reducing photobleaching-induced artifacts and enabling more reliable quantification of molecular dynamics. The documented photostability differential provides a quantifiable, evidence-based justification for procuring 5-TAMRA maleimide when experimental designs demand robust signal retention under sustained excitation.

FRET Distance Measurements with Fluorescein Donors

Investigators designing FRET experiments to measure intramolecular distances or monitor protein conformational changes should procure 5-TAMRA maleimide as the acceptor dye. The fluorescein-tetramethylrhodamine FRET pair has a validated Förster radius (R₀) of 55 Å [1], enabling quantitative distance measurements in the 20–80 Å range relevant to protein domain architecture. Established single-pair FRET protocols specify a 4-fold molar excess of TAMRA maleimide for efficient acceptor labeling of donor-conjugated proteins . The 55 Å R₀ value distinguishes this pair from alternative combinations (e.g., IAEDANS-fluorescein R₀ = 46 Å) and provides a literature-validated foundation for experimental design, data interpretation, and cross-study comparability.

Quenchbody Immunosensor Development

Scientists engineering Quenchbody-based fluorescent immunosensors for point-of-care diagnostics or high-throughput screening should select TAMRA maleimide over alternative maleimide dyes. Head-to-head comparison in a mini Q-body format demonstrated that TAMRA C6-labeled nanobodies produced a ~6-fold fluorescence response upon methotrexate binding with a 0.56 nM detection limit, outperforming ATTO520- and R6G-labeled constructs [1]. The robust performance was maintained in 50% human serum (detection limit 1.72 nM), validating the dye's suitability for complex biological matrices [1]. This evidence directly supports procurement of TAMRA maleimide for Q-body and related fluorescence quenching-based biosensor platforms where maximum assay sensitivity is required.

Conjugate Purification: Homogeneous Chromatographic Peaks

Researchers whose workflows include HPLC, ion-exchange chromatography, or capillary electrophoresis for conjugate purification and characterization must procure the purified 5-isomer rather than the 5(6)-isomer mixture. The mixture produces doubled or smeared peaks that obscure accurate quantification of labeling efficiency and conjugate purity [1]. The single-isomer 5-TAMRA maleimide eliminates this heterogeneity, yielding a single defined peak that enables precise determination of dye-to-protein ratios, assessment of conjugate homogeneity, and rigorous quality control . This differentiation is particularly critical for applications subject to regulatory oversight, multi-site protocol standardization, or publication requirements demanding well-characterized reagents.

Technical Documentation Hub

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